molecular formula C18H12FN3OS B5779539 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Cat. No. B5779539
M. Wt: 337.4 g/mol
InChI Key: UBSZMYWTAWHIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide involves the inhibition of certain enzymes and proteins, including cyclin-dependent kinases and histone deacetylases. These enzymes and proteins play a crucial role in the regulation of cell cycle and gene expression, and their dysregulation is associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide has potent anti-cancer and anti-inflammatory effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide in lab experiments is its high potency and specificity. This compound has been found to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying their role in disease development and progression. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Another direction is to study its potential toxicity and develop strategies to minimize its adverse effects. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide involves the reaction of 2-fluoro-N-(3-bromo-phenyl)benzamide with 3-mercaptoimidazo[1,2-a]pyridine in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography.

Scientific Research Applications

2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

IUPAC Name

2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSZMYWTAWHIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

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